Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate is an organic compound characterized by the presence of an ethyl ester group, a dichlorophenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate typically involves the esterification of 5-(2,4-dichlorophenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-(2,4-dichlorophenyl)-5-oxovaleric acid.
Reduction: 5-(2,4-dichlorophenyl)-5-hydroxyvalerate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances its binding affinity to these targets, while the ester and ketone groups facilitate its reactivity in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate can be compared with similar compounds such as:
Ethyl 5-(2,4-dichlorophenyl)-5-hydroxyvalerate: This compound has a hydroxyl group instead of a ketone group, making it less reactive in certain chemical reactions.
Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate: This compound has a similar structure but with a different chain length, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNMRSCENRBGER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645746 |
Source
|
Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-97-4 |
Source
|
Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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